4-Oxo-enoxacin

CAS No.: 87939-12-6

Cat. No.: VC1634855

Molecular Formula: C15H15FN4O4

Molecular Weight: 334.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 87939-12-6 |

|---|---|

| Molecular Formula | C15H15FN4O4 |

| Molecular Weight | 334.3 g/mol |

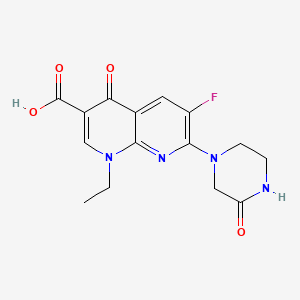

| IUPAC Name | 1-ethyl-6-fluoro-4-oxo-7-(3-oxopiperazin-1-yl)-1,8-naphthyridine-3-carboxylic acid |

| Standard InChI | InChI=1S/C15H15FN4O4/c1-2-19-6-9(15(23)24)12(22)8-5-10(16)14(18-13(8)19)20-4-3-17-11(21)7-20/h5-6H,2-4,7H2,1H3,(H,17,21)(H,23,24) |

| Standard InChI Key | MVOYSJSBHPWSMT-UHFFFAOYSA-N |

| SMILES | CCN1C=C(C(=O)C2=CC(=C(N=C21)N3CCNC(=O)C3)F)C(=O)O |

| Canonical SMILES | CCN1C=C(C(=O)C2=CC(=C(N=C21)N3CCNC(=O)C3)F)C(=O)O |

Introduction

4-Oxo-enoxacin is a metabolite of enoxacin, a fluoroquinolone antibiotic used primarily for treating urinary tract infections and gonorrhea. Enoxacin works by inhibiting bacterial DNA synthesis, which is crucial for bacterial replication and survival . The metabolism of enoxacin involves several pathways, resulting in various metabolites, including 4-Oxo-enoxacin.

Metabolism and Elimination

Enoxacin is metabolized in the liver, and its metabolites, including 4-Oxo-enoxacin, are primarily excreted through the kidneys. The renal clearance of oxoenoxacin, a metabolite similar to 4-Oxo-enoxacin, is higher than that of the parent compound, indicating efficient renal elimination .

Clinical Significance and Research Findings

While specific research on 4-Oxo-enoxacin is limited, studies on enoxacin and its metabolites provide insights into their clinical significance. Enoxacin's efficacy in treating infections is well-documented, but its metabolites may also contribute to its therapeutic effects or side effects. For example, enoxacin is known to inhibit certain cytochrome P450 enzymes, which can affect the metabolism of other drugs .

Pharmacokinetic Parameters of Enoxacin (Relevant to Understanding Metabolites Like 4-Oxo-enoxacin)

| Value | Dose | Co-administered | Analyte | Population |

|---|---|---|---|---|

| 6 h | 600 mg 2 times/day steady-state, oral | - | 4-Oxo-enoxacin serum | Unhealthy adults, fed |

| 4.9 h | 800 mg single, oral | - | Enoxacin plasma | Healthy males, fasted |

| 4.9 h | 800 mg single, intravenous | - | Enoxacin plasma | Healthy males, fasted |

| 3.2 h | 200 mg single, oral | - | Enoxacin plasma | Healthy males, fasted |

| 3.2 h | 200 mg single, intravenous | - | Enoxacin plasma | Healthy males, fasted |

Adverse Effects Associated with Enoxacin (Potential Impact of Metabolites)

| AE | Significance | Dose | Population |

|---|---|---|---|

| Epidermal and dermal conditions | 0.4% | 600 mg 3 times/day, oral | Unhealthy adults |

| Gastrointestinal disorders | 1.3% | 600 mg 3 times/day, oral | Unhealthy adults |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume